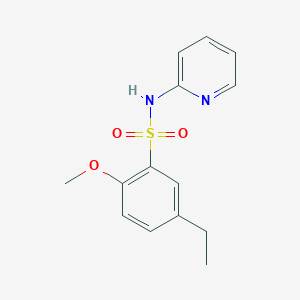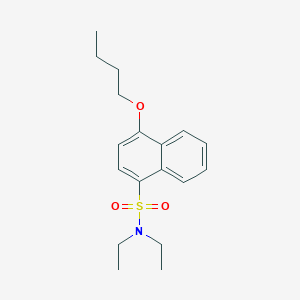
4-Methoxy-2,3-dimethyl-N-pyridin-2-yl-benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,3-dimethyl-N-pyridin-2-yl-benzenesulfonamide (also known as MPB) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that exhibits a range of interesting biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of MPB is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. Specifically, MPB has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This inhibition may be responsible for many of the physiological effects observed with MPB.
Biochemical and Physiological Effects:
MPB exhibits a range of interesting biochemical and physiological effects, making it a valuable tool for researchers investigating various biological processes. Some of the effects observed with MPB include:
- Inhibition of carbonic anhydrase activity
- Reduction in blood pressure
- Alteration of ion transport in various tissues
- Inhibition of tumor cell growth
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPB has several advantages and limitations for use in lab experiments. Some of the advantages include:
- Well-characterized compound with known synthesis method
- Exhibits a range of interesting biochemical and physiological effects
- Can be used as a tool for investigating various biological processes
Some of the limitations of MPB include:
- Limited solubility in aqueous solutions
- Relatively high cost compared to other research chemicals
- Limited information available on long-term effects or toxicity
Direcciones Futuras
There are many potential future directions for research involving MPB. Some possible areas of investigation include:
- Further characterization of the mechanism of action of MPB
- Investigation of the potential therapeutic applications of MPB, particularly in the treatment of hypertension and cancer
- Development of new synthetic methods for MPB or related compounds
- Investigation of the long-term effects and toxicity of MPB in animal models
Conclusion:
In conclusion, 4-Methoxy-2,3-dimethyl-N-pyridin-2-yl-benzenesulfonamide is a valuable tool for researchers in various fields. This compound exhibits a range of interesting biochemical and physiological effects, making it a valuable tool for investigating various biological processes. While there are some limitations to its use, there are many potential future directions for research involving this compound.
Métodos De Síntesis
The synthesis of MPB is a multi-step process that involves the reaction of pyridine with various reagents to form the final product. One common method for synthesizing MPB involves the reaction of pyridine with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the sulfonamide derivative, which can be purified and isolated using standard techniques.
Aplicaciones Científicas De Investigación
MPB has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been shown to exhibit a range of interesting biochemical and physiological effects, making it a valuable tool for researchers investigating various biological processes.
Propiedades
Fórmula molecular |
C14H16N2O3S |
|---|---|
Peso molecular |
292.36 g/mol |
Nombre IUPAC |
4-methoxy-2,3-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-11(2)13(8-7-12(10)19-3)20(17,18)16-14-6-4-5-9-15-14/h4-9H,1-3H3,(H,15,16) |
Clave InChI |
KLOFYYIVGJUJIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC=N2)OC |
SMILES canónico |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)
![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)



![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275372.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)